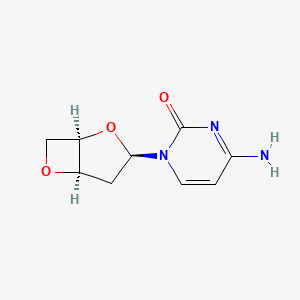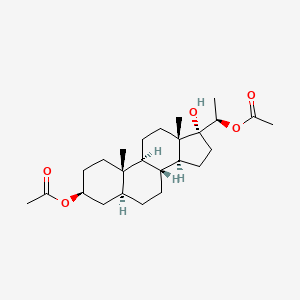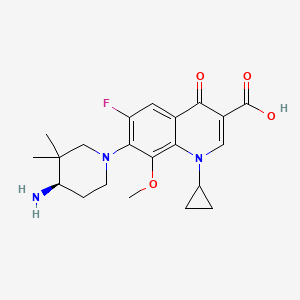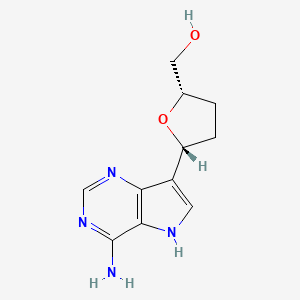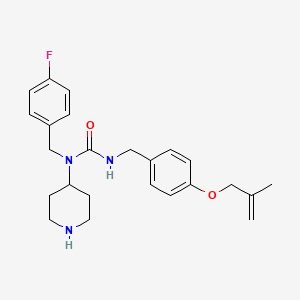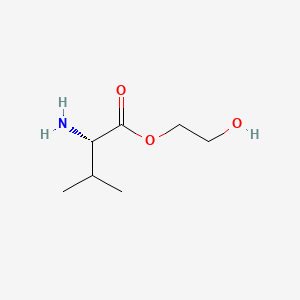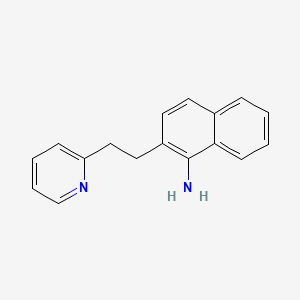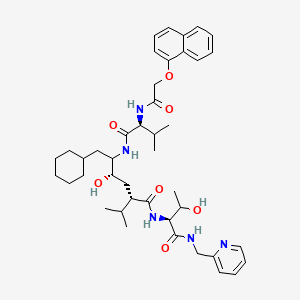
5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is a chemical compound with the molecular formula C15H16O4 It is known for its unique structure, which includes a benzene ring substituted with hydroxyl and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of 1,3-benzenediol with 3-hydroxy-4-methoxyphenyl ethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
1,2-Dihydroxybenzene (Catechol): Known for its use in the synthesis of pharmaceuticals and as a precursor to various chemicals.
1,4-Dihydroxybenzene (Hydroquinone): Widely used in the cosmetic industry for skin lightening and as a photographic developer.
1,3-Dihydroxybenzene (Resorcinol): Used in the production of resins, adhesives, and as a chemical intermediate.
Uniqueness
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the ethyl linkage, differentiates it from other dihydroxybenzenes and contributes to its diverse applications.
属性
CAS 编号 |
60640-97-3 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
5-[2-(3-hydroxy-4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 |
InChI 键 |
XYWLGCOVGGWHHO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




